molecular formula C8H6N2O2 B2593951 Cinnoline-3,4-diol CAS No. 59794-57-9

Cinnoline-3,4-diol

Cat. No.: B2593951
CAS No.: 59794-57-9
M. Wt: 162.148
InChI Key: XYYSYQXZORUJPN-UHFFFAOYSA-N
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Description

Cinnoline-3,4-diol is a heterocyclic compound that belongs to the cinnoline family, characterized by a bicyclic structure containing nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-3,4-diol typically involves the cyclization of appropriate precursors. One common method is the diazotization of 2-aminophenylbut-2-ene-1,4-diol, followed by oxidation to yield this compound . The reaction conditions often include the use of strong acids like hydrochloric acid and oxidizing agents such as sodium nitrite.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and oxidation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: Cinnoline-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium nitrite and hydrochloric acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cinnoline-3,4-dicarbaldehyde.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted cinnoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of cinnoline-3,4-diol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can modulate biological pathways, leading to its observed pharmacological activities .

Comparison with Similar Compounds

Uniqueness of Cinnoline-3,4-diol: this compound is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 3 and 4. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2-dihydrocinnoline-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-10-8(7)12/h1-4H,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYSYQXZORUJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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